molecular formula C12H13NO2 B8357022 Methyl 2-benzyl-3-cyanopropanoate

Methyl 2-benzyl-3-cyanopropanoate

Cat. No.: B8357022
M. Wt: 203.24 g/mol
InChI Key: KNSMFCYVNOCHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-benzyl-3-cyanopropanoate is a chemical compound with the molecular formula C18H17NO2 and a molecular weight of 279.33 g/mol . It is characterized by the presence of both ester and nitrile functional groups, a combination that is often found in valuable synthetic intermediates. Compounds with similar cyanoester motifs, such as other methyl cyanoacrylates, are widely utilized in material science and polymer chemistry, notably as key components in high-strength industrial and medical adhesives . The benzyl and phenyl substituents in its structure suggest potential for use in the synthesis of more complex molecules, such as cyanopeptides, which are an area of active research in environmental science and analytical chemistry for monitoring harmful algal blooms and their toxins . As a building block, this ester may be of interest for developing novel organic compounds or for methodological studies in synthetic chemistry. Researchers are encouraged to handle this material with appropriate safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 2-benzyl-3-cyanopropanoate

InChI

InChI=1S/C12H13NO2/c1-15-12(14)11(7-8-13)9-10-5-3-2-4-6-10/h2-6,11H,7,9H2,1H3

InChI Key

KNSMFCYVNOCHDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC#N)CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s closest structural analogs include:

  • Methyl 2-benzyl-3-hydroxypropanoate (CAS 85677-12-9): Replaces the cyano group with a hydroxyl group, altering polarity and reactivity .

Table 1: Key Structural and Functional Comparisons

Compound Name Functional Groups Molecular Formula Molecular Weight Key Properties/Applications
Methyl 2-benzyl-3-cyanopropanoate Benzyl, cyano, ester Likely C₁₂H₁₃NO₂ ~203.24* High reactivity in cyclizations
Methyl 2-benzyl-3-hydroxypropanoate Benzyl, hydroxyl, ester C₁₁H₁₄O₃ 194.23 Polar; used in esterifications
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino, ketone, ester C₁₂H₁₃NO₄ 247.24 Precursor for heterocyclic synthesis

*Calculated based on structural similarity to analogs.

Research Findings and Limitations

  • Spectroscopic Data Gaps: While NMR and FTIR data are available for methyl shikimate () and resin-derived methyl esters (), direct spectral characterization of this compound is absent in the provided evidence.
  • Synthetic Challenges : The compound’s synthesis may require stringent control of cyanating conditions to avoid side reactions (e.g., over-hydrolysis), as seen in related ester syntheses .

Preparation Methods

Cyanide Displacement on Benzyl Halides

The nucleophilic substitution of benzyl halides with cyanide ions represents a foundational method for constructing the benzyl cyanide core. A patented protocol demonstrates this using p-chlorobenzyl chloride and sodium cyanide in a biphasic system with tetra-n-butylammonium chloride as a phase-transfer catalyst. Under vigorous stirring at 70–85°C for 3–4 hours, the reaction achieves 95–100% conversion to p-chlorobenzyl cyanide , with subsequent alkylation using isopropyl chloride yielding 2-(4-chlorophenyl)-3-methylbutanenitrile. Critical parameters include:

ParameterOptimal RangeImpact on Yield
Temperature70–85°C<90% → 100%
Catalyst Loading0.1–0.2 mol%Prevents byproducts
Molar Ratio (RX:CN⁻)1:1Maximizes selectivity

This method’s scalability is evidenced by its adaptation to continuous flow systems, though steric hindrance in substituted benzyl halides may necessitate higher temperatures or extended reaction times.

Alkylation and Esterification

Post-cyanidation alkylation introduces the methyl ester moiety. In a representative procedure, p-chlorobenzyl cyanide reacts with isopropyl chloride in the presence of aqueous sodium hydroxide (50% w/v) at 40°C. The molar ratio of isopropyl chloride to cyanide (7.3:1) ensures complete conversion within 1 hour, yielding 2-(4-chlorophenyl)-3-methylbutanenitrile with 100% selectivity. Subsequent esterification with methyl alcohol under acidic conditions (e.g., H₂SO₄) completes the synthesis, though this step may require careful pH control to avoid hydrolysis of the nitrile group.

Acid-Catalyzed Esterification Methods

Direct Esterification of Propanoic Acid Derivatives

A two-step sequence from Wiley-VCH involves saponification of ethyl 2-cyanopropionate followed by methyl esterification. Treatment with lithium hydroxide in methanol/water (1:1) at room temperature for 36 hours hydrolyzes the ethyl ester to 2-cyanopropanoic acid (89% yield). Subsequent refluxing with methanol and sulfuric acid (2 mol%) for 12 hours affords the methyl ester. This route’s mild conditions preserve the nitrile functionality, making it suitable for acid-sensitive substrates.

Microwave-Assisted Optimization

Recent advances employ microwave irradiation to accelerate esterification. For example, reacting 2-benzyl-3-cyanopropanoic acid with methanol (5 eq) and Amberlyst-15 at 100°C for 20 minutes achieves 94% conversion. This method reduces reaction times from hours to minutes but requires specialized equipment.

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature RangeKey AdvantagesLimitations
Cyanide Displacement85–10070–85°CHigh selectivity, scalableRequires toxic cyanide salts
Acid-Catalyzed Ester.79–94RT–100°CMild conditions, versatileMulti-step, slow kinetics
Radical Cascade60–7525–40°CModular, photochemical controlLow yields, unoptimized

The cyanide displacement route remains industrially dominant due to its robustness, whereas radical methods offer greener alternatives with further development .

Q & A

Q. How do steric and electronic effects influence the compound’s reactivity in radical reactions?

  • Methodological Answer :
  • EPR Spectroscopy : Detect radical intermediates using spin traps (e.g., TEMPO).
  • Substituent Analysis : Compare reaction rates with para-substituted benzyl analogs to quantify electronic effects (Hammett plots) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.